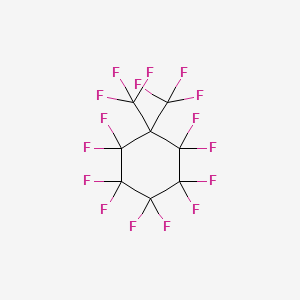
Decafluorobis(trifluoromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decafluorobis(trifluoromethyl)cyclohexane is a highly fluorinated organic compound with the molecular formula C8F16. It is known for its unique chemical structure, which includes ten fluorine atoms and two trifluoromethyl groups attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decafluorobis(trifluoromethyl)cyclohexane can be synthesized through the thermal decomposition of hydrogen fluoride and caproic acid . The reaction involves heating the reactants to high temperatures, leading to the formation of the desired compound. The process requires careful control of reaction conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of hydrogen fluoride and caproic acid as starting materials remains a common approach, but the process is optimized for efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Decafluorobis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions may lead to the formation of partially fluorinated cyclohexane derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated cyclohexane derivatives, which can be further utilized in the synthesis of advanced materials and chemical intermediates .
Scientific Research Applications
Decafluorobis(trifluoromethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorinated polymers and other advanced materials.
Biology: The compound’s unique properties make it a valuable tool in studying the interactions of fluorinated molecules with biological systems.
Mechanism of Action
The mechanism by which decafluorobis(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound’s high fluorine content contributes to its stability and resistance to degradation. It can interact with various enzymes and receptors, influencing biological processes and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Perfluorocyclohexane: Similar in structure but lacks the trifluoromethyl groups.
Hexafluorobenzene: Contains six fluorine atoms attached to a benzene ring.
Octafluorotoluene: Features eight fluorine atoms and a methyl group attached to a benzene ring.
Uniqueness
Decafluorobis(trifluoromethyl)cyclohexane is unique due to its combination of a cyclohexane ring with ten fluorine atoms and two trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and industrial chemistry .
Properties
CAS No. |
26637-68-3 |
|---|---|
Molecular Formula |
C8F16 |
Molecular Weight |
400.06 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decafluoro-6,6-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8F16/c9-2(10)1(7(19,20)21,8(22,23)24)3(11,12)5(15,16)6(17,18)4(2,13)14 |
InChI Key |
HWJPHQNEWARZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















